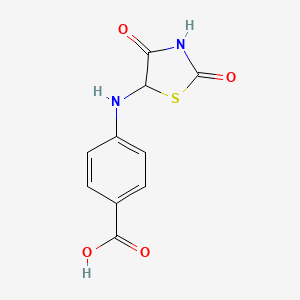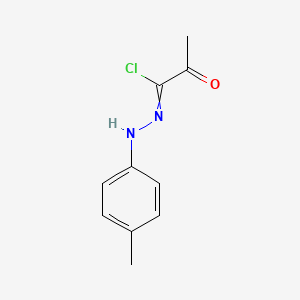
Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- is a chemical compound that belongs to the class of hydrazonoyl chlorides. These compounds are known for their reactivity and versatility in organic synthesis. The presence of the 4-methylphenyl group and the oxo functionality in the molecule makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- typically involves the reaction of appropriate hydrazones with chlorinating agents. One common method is the reaction of N-(4-methylphenyl)hydrazone with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals and improves the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the molecule can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding hydrazones.
Oxidation Reactions: The compound can be oxidized to form N-(4-methylphenyl)-2-oxo-propanehydrazone, which can further undergo various transformations.
Reduction Reactions: Reduction of the compound can yield N-(4-methylphenyl)-2-hydroxypropanehydrazone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(4-methylphenyl)-2-oxo-propanehydrazones with various substituents.
Oxidation Reactions: Formation of N-(4-methylphenyl)-2-oxo-propanehydrazone.
Reduction Reactions: Formation of N-(4-methylphenyl)-2-hydroxypropanehydrazone.
Scientific Research Applications
Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various biological targets, leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the hydrazone moiety.
Comparison with Similar Compounds
Similar Compounds
- Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
- Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-
- Propanehydrazonoyl chloride, N-(4-methoxyphenyl)-2-oxo-
Uniqueness
Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective. The oxo functionality also adds to its versatility, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUGRZADBSQNJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377954 |
Source


|
| Record name | Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18440-55-6 |
Source


|
| Record name | Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

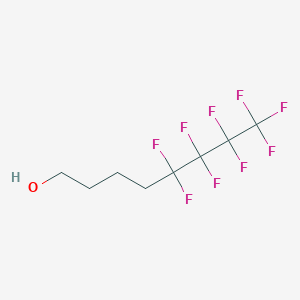
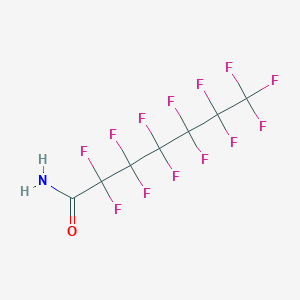

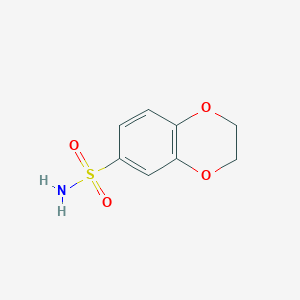
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
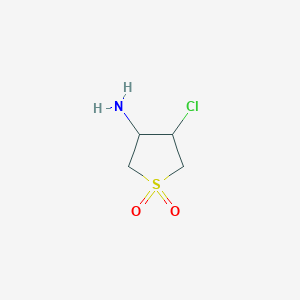
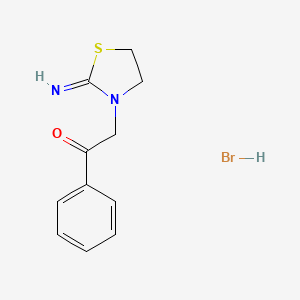
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
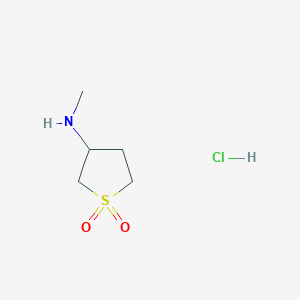
![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
